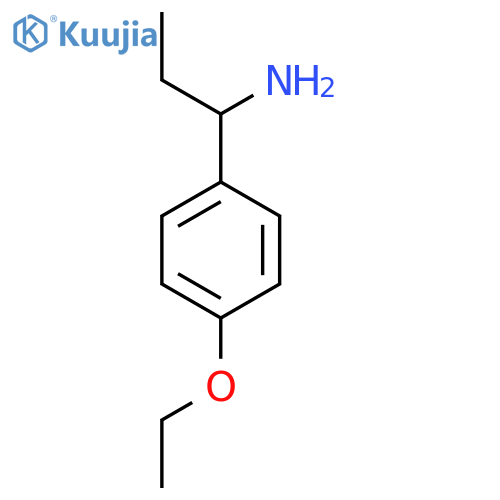Cas no 925608-01-1 (1-(4-Ethoxyphenyl)propan-1-amine)

925608-01-1 structure
商品名:1-(4-Ethoxyphenyl)propan-1-amine
CAS番号:925608-01-1
MF:C11H17NO
メガワット:179.258783102036
MDL:MFCD09431258
CID:1068182
PubChem ID:16640647
1-(4-Ethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Ethoxyphenyl)propan-1-amine
- SCHEMBL8285902
- STK414014
- 925608-01-1
- AKOS016345325
- AKOS000149332
- CS-0313798
- MFCD09431258
- AS-61072
- 1-(4-ethoxyphenyl)-1-propanamine
- N16809
- ALBB-002129
-
- MDL: MFCD09431258
- インチ: 1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3
- InChIKey: CXGWGKBEIXPOKA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=CC=1)C(CC)N
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(4-Ethoxyphenyl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E677300-50mg |
1-(4-ethoxyphenyl)propan-1-amine |
925608-01-1 | 50mg |
$ 115.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D960556-100mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 100mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | D960556-250mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 250mg |
$260 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384468-250mg |
1-(4-Ethoxyphenyl)propan-1-amine |
925608-01-1 | 95% | 250mg |
¥4536.00 | 2024-04-25 | |
| abcr | AB493080-1g |
1-(4-Ethoxyphenyl)-1-propanamine; . |
925608-01-1 | 1g |
€1175.00 | 2025-02-17 | ||
| 1PlusChem | 1P00GW4K-1g |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 1g |
$603.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D960556-100mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 100mg |
$195 | 2025-02-27 | |
| eNovation Chemicals LLC | D960556-250mg |
1-(4-ethoxyphenyl)-1-propanamine |
925608-01-1 | 95% | 250mg |
$270 | 2025-02-27 | |
| TRC | E677300-10mg |
1-(4-ethoxyphenyl)propan-1-amine |
925608-01-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E677300-100mg |
1-(4-ethoxyphenyl)propan-1-amine |
925608-01-1 | 100mg |
$ 185.00 | 2022-06-05 |
1-(4-Ethoxyphenyl)propan-1-amine 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
925608-01-1 (1-(4-Ethoxyphenyl)propan-1-amine) 関連製品
- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)
- 603945-50-2(1-(3-Ethoxyphenyl)ethanamine)
- 83948-35-0(1-(4-Methoxyphenyl)propan-1-amine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:925608-01-1)1-(4-Ethoxyphenyl)propan-1-amine

清らかである:99%/99%
はかる:250mg/1g
価格 ($):204/444